- Development and optimization of a new synthetic process for lorcaserin, Bioorganic & Medicinal Chemistry, 2018, 26(4), 977-983

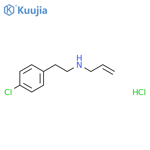

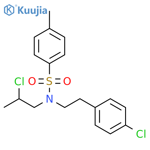

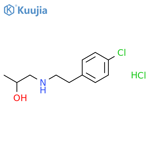

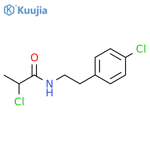

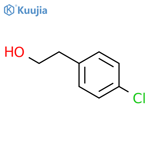

Cas no 953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride)

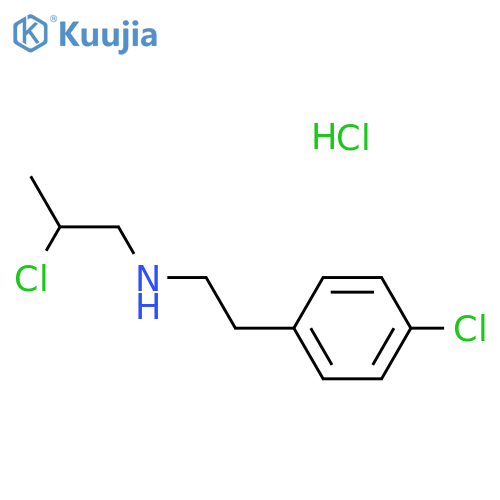

953789-37-2 structure

Nome del prodotto:4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride

Numero CAS:953789-37-2

MF:C11H16Cl3N

MW:268.610440254211

MDL:MFCD11046660

CID:69663

PubChem ID:44222956

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride

- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane

- 1-[[2-(4-Chlorophenyl)ethyl]amino]-2-chloropropane hydrochloride

- 2-Chloro-N-(4-chlorophenethyl)-propan-1-amine hydrochloride

- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine,hydrochloride

- 4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride

- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)- hydrochloride

- [2-(CHLORO-PHENYL)-ETHYL]-(2-CHLORO-PROPYL)-AMMONIUM CHLORIDE

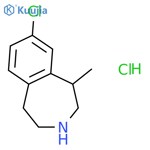

- lorcaserin impurity b

- 2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine;hydrochloride

- BCP13020

- API0004876

- AX8225495

- TC

- AC-28980

- Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)

- CS-M1648

- SCHEMBL174859

- AKOS016000246

- 953789-37-2

- [2-(4-chlorophenyl)ethyl](2-chloropropyl)amine hydrochloride

- CS-13191

- DB-116034

- 2-CHLORO-N-(4-CHLOROPHENETHYL)PROPAN-1-AMINE HCL

- 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine--hydrogen chloride (1/1)

- Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1)

- DTXSID30657920

-

- MDL: MFCD11046660

- Inchi: 1S/C11H15Cl2N.ClH/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10;/h2-5,9,14H,6-8H2,1H3;1H

- Chiave InChI: ARSNVFGYXNWTPK-UHFFFAOYSA-N

- Sorrisi: Cl.ClC1C=CC(CCNCC(C)Cl)=CC=1

Proprietà calcolate

- Massa esatta: 267.03500

- Massa monoisotopica: 267.035

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 15

- Conta legami ruotabili: 5

- Complessità: 144

- Conteggio di unità legate in modo Covalent: 2

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- Carica superficiale: 0

- XLogP3: niente

- Superficie polare topologica: 12

Proprietà sperimentali

- Punto di fusione: >170°C

- Solubilità: DMSO (Slightly), Methanol (Slightly)

- PSA: 12.03000

- LogP: 4.29230

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303+H313+H333

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Dati doganali

- CODICE SA:2923900090

- Dati doganali:

Codice doganale cinese:

2923900090Panoramica:

292390090 Altri sali quaternari di ammonio e basi quaternarie di ammonio. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

292390090 altri sali e idrossidi quaternari di ammonio. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | C364255-250mg |

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |

953789-37-2 | 250mg |

$ 431.00 | 2023-04-18 | ||

| TRC | C364255-50mg |

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride |

953789-37-2 | 50mg |

$ 127.00 | 2023-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059236-100mg |

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |

953789-37-2 | 98% | 100mg |

¥301.00 | 2024-04-24 | |

| A2B Chem LLC | AI64249-1g |

2-Chloro-n-(4-chlorophenethyl)propan-1-amine |

953789-37-2 | 95% | 1g |

$34.00 | 2024-07-18 | |

| A2B Chem LLC | AI64249-5g |

2-Chloro-n-(4-chlorophenethyl)propan-1-amine |

953789-37-2 | 95% | 5g |

$106.00 | 2024-07-18 | |

| Crysdot LLC | CD12002145-10g |

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride |

953789-37-2 | 95+% | 10g |

$550 | 2024-07-18 | |

| eNovation Chemicals LLC | D767852-250mg |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 250mg |

$55 | 2024-06-06 | |

| eNovation Chemicals LLC | D767852-250mg |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 250mg |

$55 | 2025-02-19 | |

| eNovation Chemicals LLC | D767852-250mg |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 250mg |

$55 | 2025-02-28 | |

| eNovation Chemicals LLC | D767852-1g |

Benzeneethanamine,4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1) |

953789-37-2 | 97% | 1g |

$70 | 2025-02-28 |

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Catalysts: Aluminum chloride ; rt → 85 °C

1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C

1.3 Solvents: Dichloromethane ; overnight, 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water ; 20 °C

1.3 Solvents: Dichloromethane ; overnight, 20 °C

1.4 Reagents: Sodium hydroxide Solvents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 1 h, 80 °C → 93 °C; 2 h, 90 - 95 °C

1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C

1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C

1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux

1.2 Solvents: Chlorobenzene , Water ; 95 °C → 74 °C; 15 min, 70 - 75 °C; 75 °C → 50 °C

1.3 Reagents: Thionyl chloride ; 55 min, 56 °C → 64 °C; 4 h, 60 - 65 °C

1.4 Solvents: Isopropanol ; 65 °C → 67 °C; 67 °C → reflux; 2 h, reflux

Riferimento

- Processes for preparation of 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 rt → 90 °C; 45 min, < 100 °C; 90 min, 85 - 100 °C; 100 °C → 50 °C

1.2 Solvents: Water

1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h

1.2 Solvents: Water

1.3 Reagents: Thionyl chloride Solvents: Isopropanol ; 0 - 5 °C; 2 min, 0 - 5 °C; 1.5 - 2.5 h

Riferimento

- Processes for preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C

1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C

1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13

1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C

1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 4 - 5 h, 60 - 65 °C; 65 °C → 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, 10 - 20 °C

1.4 Reagents: Hydrochloric acid Solvents: Toluene , Water ; 30 min, 30 - 40 °C

1.5 Reagents: Sodium hydroxide Solvents: Water ; pH 11 - 13

1.6 Reagents: Hydrochloric acid Solvents: Water ; 15 - 30 min, pH 2 - 4, 0 - 20 °C

Riferimento

- A process for the preparation of lorcaserin hydrochloride, India, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Chlorotrimethylsilane , Aluminum chloride , Sodium borohydride Solvents: Tetrahydrofuran ; rt → 70 °C; 24 h, 70 °C; 70 °C → rt

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 14, rt

1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt

Riferimento

- A Concise Synthesis of Racemic Lorcaserin, Australian Journal of Chemistry, 2016, 69(7), 770-774

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 - 55 °C; 20 - 30 min, 50 - 55 °C; 55 - 60 °C; 3 - 4 h, 55 - 60 °C; 25 - 30 °C

1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C

1.2 Solvents: Isopropanol ; 30 min, 25 - 30 °C

Riferimento

- Process for preparation of lorcaserin intermediate, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 45 - 65 °C; 1 h, 55 - 60 °C; 2 h, 0 - 5 °C

Riferimento

- Process for preparation of Lorcaserin hydrochloride hemihydrate, China, , ,

Metodo di produzione 8

Condizioni di reazione

Riferimento

- Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates related thereto, United States, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 120 °C; 2 h, 120 °C

Riferimento

- Preparation method of lorcaserin, China, , ,

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Processes for preparing (r)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine and intermediates thereof, United States, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; rt; < 60 °C; 27 min, < 60 °C

Riferimento

- Microwave-assisted synthesis of lorcaserin hydrochloride, Huaxue Shiji, 2016, 38(9), 917-920

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 5 - 10 min, 50 - 60 °C; 3 h, 60 - 65 °C

Riferimento

- A process for preparing 1-[[2-(4-chlorophenyl)ethyl]amino]-2-propanol and its salts, China, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; rt → 50 °C; 50 - 60 °C; 2.5 h, 60 °C → 65 °C

Riferimento

- Processes for preparing (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine intermediates toward serotonin-2C (5-HT2C) receptor agonists, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 10 °C

1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C

1.2 Reagents: Boron trifluoride etherate ; 0 - 10 °C; 2 h, 60 - 65 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 5 - 15 °C; 1 h, 90 - 100 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min, pH 8.5 - 9.5, 5 - 15 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 2 h, pH 1 - 2, 5 - 15 °C

Riferimento

- An improved process for the preparation of lorcaserin hydrochloride intermediate n-(4-chlorophenethyl)-2-chloropropan-1-amine or salt thereof, India, , ,

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Phosphorus tribromide ; 3 h, 80 °C; 80 °C → rt

1.2 Reagents: Water ; rt

1.3 4 h, 90 °C; 90 °C → rt

1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C

1.5 Reagents: Water

1.2 Reagents: Water ; rt

1.3 4 h, 90 °C; 90 °C → rt

1.4 Reagents: Thionyl chloride Catalysts: Dimethylacetamide Solvents: Toluene ; 3 h, 70 °C

1.5 Reagents: Water

Riferimento

- Process for preparing a chlorophenylethylpropanamine compound, IP.com Journal, 2015, 16, 1-3

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Toluene ; 3 h, 65 °C

Riferimento

- Synthesis of Lorcaserin and method for preparing intermediate of Lorcaserin, China, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Hydrogen bromide ; rt → 100 °C; 4.5 h, 1.38 - 1.93 bar

1.2 85 °C; 2 h, 85 - 95 °C

1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C

1.2 85 °C; 2 h, 85 - 95 °C

1.3 Reagents: Thionyl chloride Solvents: Toluene , Dimethylacetamide ; 50 °C; < 60 °C; 4 h, 60 - 65 °C

Riferimento

- Processes for preparation of 4-chloro-N-(2-chloropropyl)-benzeneethanamine hydrochloride, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione

Riferimento

- Process for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, China, , ,

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Raw materials

- 2-(4-chlorophenyl)ethan-1-ol

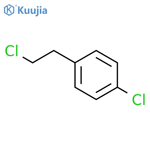

- 2-(4-Chlorophenyl)ethyl Chloride

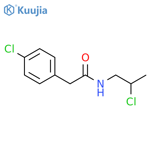

- 1-((4-Chlorophenethyl)amino)propan-2-ol Hydrochloride

- N-[2-(4-Chlorophenyl)ethyl]-N-(2-chloropropyl)-4-methylbenzenesulfonamide

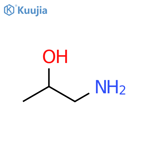

- 1-Aminopropan-2-ol

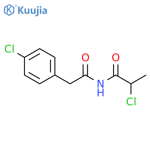

- 4-Chloro-N-(2-chloro-1-oxopropyl)benzeneacetamide

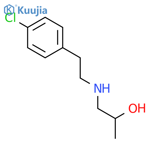

- 1-((4-Chlorophenethyl)amino)propan-2-ol

- Propanamide,2-chloro-N-[2-(4-chlorophenyl)ethyl]-

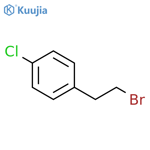

- 1-(2-Bromoethyl)-4-chlorobenzene

- Benzeneethanamine, 4-chloro-N-2-propen-1-yl-, hydrochloride (1:1)

- 4-Chloro-N-(2-chloropropyl)benzeneacetamide

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Preparation Products

4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride Letteratura correlata

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

953789-37-2 (4-Chloro-N-(2-chloropropyl)benzeneethanamine Hydrochloride) Prodotti correlati

- 1261758-09-1(3-Chloro-2-(4-(trifluoromethyl)phenyl)pyridine-4-acetonitrile)

- 218916-53-1(Euphorbia factor L8)

- 1261235-15-7(Bis-(4-fluoro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride)

- 332402-61-6(N-2-(1H-1,3-benzodiazol-2-yl)ethyl-4-chlorobenzene-1-sulfonamide)

- 2172454-39-4({1-(cyclopropylmethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2228654-64-4(O-2-(3-fluoro-2-methoxyphenyl)propylhydroxylamine)

- 1229246-37-0(5-Bromo-2,3-dichlorobenzaldehyde)

- 524713-43-7(1-(Benzyloxy)-4-bromo-2,5-dimethoxybenzene)

- 1225501-70-1(2-Methyl-1-[(4-methylphenyl)methyl]piperazine)

- 2138097-70-6(4-(5-chloro-2,2-dimethylcyclohexyl)-1-methyl-1H-pyrazole)

Fornitori consigliati

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Taian Jiayue Biochemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Shanghai Jinhuan Chemical CO., LTD.

Membro d'oro

CN Fornitore

Grosso